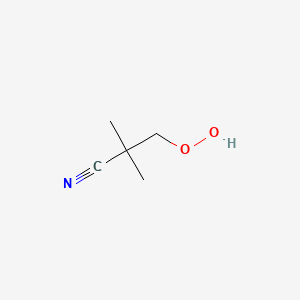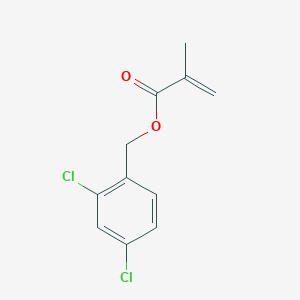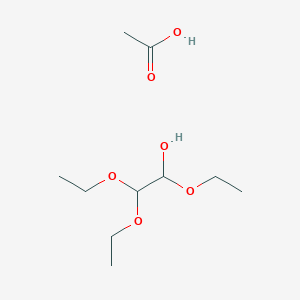
Acetic acid;1,2,2-triethoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,2,2-triethoxyethanol is a compound that combines the properties of acetic acid and 1,2,2-triethoxyethanol Acetic acid is a well-known organic compound with the chemical formula CH₃COOH, commonly used in various industrial and household applications 1,2,2-triethoxyethanol is an organic compound that features three ethoxy groups attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,2-triethoxyethanol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 1,2,2-triethoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where acetic acid and 1,2,2-triethoxyethanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,2,2-triethoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups in 1,2,2-triethoxyethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the ethoxy groups under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Acetic acid;1,2,2-triethoxyethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of acetic acid;1,2,2-triethoxyethanol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol: A simple alcohol with similar functional groups but lacking the acetic acid moiety.
Ethyl acetate: An ester formed from ethanol and acetic acid, similar in structure but with different properties.
Propionic acid: A carboxylic acid similar to acetic acid but with an additional carbon atom.
Uniqueness
Acetic acid;1,2,2-triethoxyethanol is unique due to the presence of both acetic acid and multiple ethoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
103410-71-5 |
|---|---|
Formule moléculaire |
C10H22O6 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
acetic acid;1,2,2-triethoxyethanol |
InChI |
InChI=1S/C8H18O4.C2H4O2/c1-4-10-7(9)8(11-5-2)12-6-3;1-2(3)4/h7-9H,4-6H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
HQGZZHGPPGEPRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(OCC)OCC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


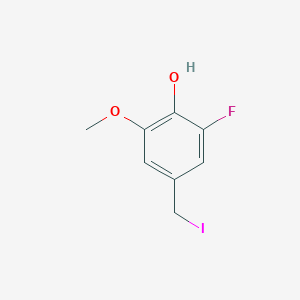
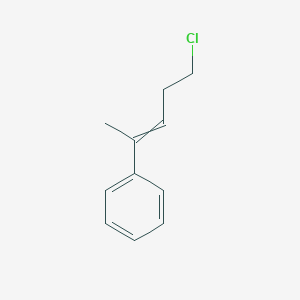

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
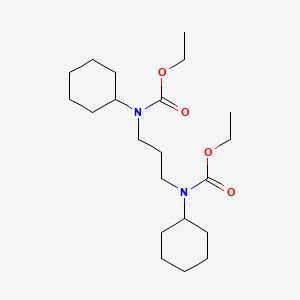
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
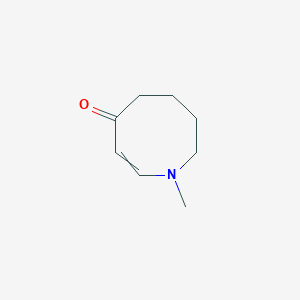

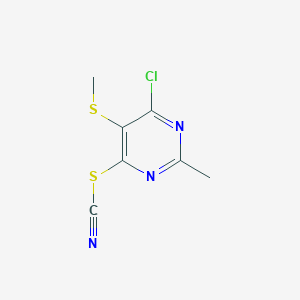
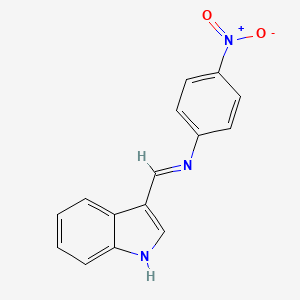
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
